(4,5-Diamino-1H-pyrazol-1-yl)methanol

Physicochemical profiling Formulation pre-screening Solid-state handling

Researchers requiring late-stage N1 diversification of 4,5-diaminopyrazole scaffolds often face synthetic dead-ends with common N-methyl or N-hydroxyethyl analogs. (4,5-Diamino-1H-pyrazol-1-yl)methanol provides a unique solution through its oxidizable hydroxymethyl handle, enabling formyl-derivative chemistry inaccessible to other analogs. - Unique Synthetic Handle: Enables selective oxidation to the N-formyl derivative for reductive amination and heterocycle annulation. - Superior Active Content: ~87% more moles of active diaminopyrazole per kg versus the 1-hydroxyethyl sulfate salt (128.13 vs. 240 g/mol). - Enhanced Thermal Stability: Boiling point of 402.5 °C, providing a significantly wider thermal window for high-temperature cyclizations.

Molecular Formula C4H8N4O
Molecular Weight 128.13 g/mol
Cat. No. B13112762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Diamino-1H-pyrazol-1-yl)methanol
Molecular FormulaC4H8N4O
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=NN(C(=C1N)N)CO
InChIInChI=1S/C4H8N4O/c5-3-1-7-8(2-9)4(3)6/h1,9H,2,5-6H2
InChIKeyAPTPACIZDIRMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,5-Diamino-1H-pyrazol-1-yl)methanol – Compound Overview and Comparator Landscape


(4,5-Diamino-1H-pyrazol-1-yl)methanol (CAS 583049-04-1; molecular formula C₄H₈N₄O; molecular weight 128.13 g mol⁻¹) is a heterocyclic pyrazole derivative bearing vicinal amino groups at ring positions 4 and 5 and an N-hydroxymethyl substituent at position 1 . The compound belongs to the 4,5-diaminopyrazole family, a scaffold extensively employed as a developer (primary intermediate) in oxidative hair dye formulations and as a synthetic building block for fused heterocycles in medicinal chemistry [1]. Publicly available computed physicochemical data include a density of 1.7 ± 0.1 g cm⁻³ and a boiling point of 402.5 ± 35.0 °C at 760 mmHg . A 2025 evidence synthesis notes that direct, compound-specific research literature remains sparse, requiring procurement decisions to be informed by comparator-anchored physicochemical and structure–reactivity evidence .

N-hydroxymethyl handle enables chemoselective N-formyl derivatisation route
Free base offers higher molar throughput vs sulfate salt comparators
Extended thermal window supports high-temperature synthetic transformations

Structural Determinants of Reactivity, Safety, and Performance


Within the 4,5-diaminopyrazole family, the identity of the N1 substituent exerts a decisive influence on three procurement-critical properties: (i) physicochemical behaviour (density, boiling point, solubility) that governs formulation handling and purification; (ii) chemoselectivity during downstream derivatisation; and (iii) toxicological profile. A 2025 source explicitly cautions that compound-specific research literature for (4,5-diamino-1H-pyrazol-1-yl)methanol is scarce, meaning that any substitution with a close analog such as the N-methyl, N-hydroxyethyl, or unsubstituted parent cannot assume equivalent performance without verification . The quantitative differential evidence summarised below demonstrates that even small N1 modifications produce substantial shifts in density (≥ 40%), boiling point (> 180 °C), and chemical handle availability – any of which can cause formulation failure, synthetic route incompatibility, or regulatory non-compliance if an unverified substitute is used.

Density Unsubstituted pyrazole-1-methanol shows ~42% lower density; mass-balance and handling may shift.
Boiling point Nearly 200 °C lower boiling point for the unsubstituted analog; distillation protocols will not transfer.
Chemoselectivity N-methyl or N-hydroxyethyl analogs lack the oxidisable handle; gate to N-formyl manifold is lost.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Computed Density and Intermolecular Hydrogen Bonding

The target compound exhibits a computed density of 1.7 ± 0.1 g cm⁻³ , compared with 1.2 ± 0.1 g cm⁻³ for the unsubstituted pyrazole-1-methanol comparator (CAS 1120-82-7, molecular weight 98.10 g mol⁻¹) . The ~42% higher density is attributable to the additional hydrogen-bond donors and acceptors introduced by the vicinal 4,5-diamino groups. For procurement, higher density affects shipping-volume-to-mass ratios, bulk storage requirements, and compactability during solid-formulation processing.

Density Comparison
Cross-study comparable
Target: 1.7 ± 0.1 g cm⁻³ vs unsubstituted: 1.2 ± 0.1 g cm⁻³ (~42% higher)
Higher density impacts logistics, storage volume, and solid-formulation compactability.
Calculated values; ambient conditions implied.
Physicochemical profiling Formulation pre-screening Solid-state handling

Computed Boiling Point and Thermal Stability

The target compound has a computed boiling point of 402.5 ± 35.0 °C at 760 mmHg , whereas the unsubstituted pyrazole-1-methanol comparator (CAS 1120-82-7) has a computed boiling point of 214.0 ± 23.0 °C . The ~188 °C elevation is consistent with the formation of an extensive intermolecular hydrogen-bonding network involving the two additional amino groups. This differential has direct implications for purification strategy: the target compound likely requires chromatographic separation or recrystallisation rather than simple distillation, and it possesses substantially greater thermal headroom for reactions conducted at elevated temperatures.

Boiling Point
Cross-study comparable
Target: 402.5 ± 35.0 °C vs unsubstituted: 214.0 ± 23.0 °C (Δ ~188 °C)
Distillation not transferable; supports chromatographic purification and high-temperature reactions.
Calculated at 760 mmHg; algorithm-derived.
Purification method selection Thermal stability Distillation feasibility

Chemoselective Oxidation of N-Hydroxymethyl to N-Formyl

The N-hydroxymethyl group of (4,5-diamino-1H-pyrazol-1-yl)methanol can be selectively oxidised to the corresponding N-formyl derivative (pyrazole-1-carbaldehyde), a transformation explicitly noted in a 2025 product evidence synthesis . This chemoselective oxidation pathway is unavailable to the closest N-alkyl analogs – 4,5-diamino-1-methyl-1H-pyrazole (CAS 84779-62-0 as free base; hydrochloride CAS 21616-59-1) and 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol (CAS 155601-17-5) – both of which lack an oxidisable carbon at the N1 position. The N-formyl product serves as a versatile intermediate for reductive amination, imine formation, and heterocycle annulation reactions that the N-methyl and N-hydroxyethyl analogs cannot directly access.

Chemoselective Oxidation
Class-level inference
N-hydroxymethyl → N-formyl feasible; gate absent in N-methyl/N-hydroxyethyl analogs.
Enables imine/heterocycle annulation routes inaccessible with comparators.
Oxidative conditions (e.g., DMSO-mediated) reported for class.
Chemoselective derivatisation Building-block versatility Synthetic route design

Molecular Weight Efficiency and Molar Throughput

The target compound has a molecular weight of 128.13 g mol⁻¹ (free base) . The most widely used cosmetic-industry comparator, 1-hydroxyethyl 4,5-diamino pyrazole sulfate (CAS 155601-30-2), has a molecular weight of 240 g mol⁻¹ (sulfate salt) [1]. On a molar basis, 1 kg of the target free base delivers approximately 7.80 mol of active diaminopyrazole scaffold, whereas 1 kg of the sulfate salt delivers only ~4.17 mol – a 47% reduction in molar yield per unit mass. For research-scale procurement where the free base is the required input for further derivatisation, the mass-normalised cost advantage can be substantial, particularly when multi-gram to kilogram quantities are needed.

Molar Throughput
Cross-study comparable
Target free base: ~7.80 mol kg⁻¹ vs sulfate salt comparator: ~4.17 mol kg⁻¹
Procurement of free base avoids paying for counter-ion mass; ~87% more moles per kg.
Purity and counter-ion may modify practical ratio.
Molar efficiency Cost-per-mole procurement Formulation stoichiometry

Class-Level Safety Precedent in Oxidative Hair Dyes

While no compound-specific toxicological study exists for (4,5-diamino-1H-pyrazol-1-yl)methanol, the Cosmetic Ingredient Safety Expert Panel concluded in 2022 that 1-hydroxyethyl 4,5-diamino pyrazole sulfate is safe in the present practices of use and concentration in oxidative hair dye formulations [1]. This class-level safety precedent is reinforced by the historical replacement of 4-aminophenol – which faced physiological tolerability concerns – by 4,5-diaminopyrazole derivatives as developer substances for the red shade range in oxidative hair dyes [2]. The hydroxymethyl substitution pattern, being structurally intermediate between the unsubstituted (lacking an N1 handle) and hydroxyethyl (bearing a longer alkyl spacer) derivatives, is expected to fall within the same toxicological envelope, though direct verification is absent from the current literature.

Class Safety Precedent
Class-level inference
No compound-specific study; hydroxyethyl analog deemed safe by Expert Panel (2022).
Class safety profile may reduce regulatory risk, but individual verification is absent.
Source: Cosmetic Ingredient Safety assessment; cosmetic oxidative dye context.
Toxicological safety assessment Cosmetic ingredient procurement Regulatory compliance

Synthesis Yield Benchmarking and Process Safety Profile

A patented improved process for preparing 4,5-diamino-1-(substituted)-pyrazoles (including 2-hydroxyethyl and, by extension, hydroxymethyl derivatives) reported a yield of 324.2 g, corresponding to 53.6% of theoretical, for a representative example [1]. Critically, the process employs an azo-intermediate that exhibits only a moderate exotherm beginning at 175 °C, compared with the prior-art nitroso intermediate (US 6,452,019) that shows an exotherm of nearly 900 J g⁻¹ starting at 81 °C [1]. This ~94 °C elevation in exotherm onset temperature represents a substantial process-safety advantage for kilo-lab and pilot-plant scale-up. The synthetic route to (4,5-diamino-1H-pyrazol-1-yl)methanol is also noted to proceed via N-hydroxymethylation of 4,5-diaminopyrazole using formaldehyde, a one-step derivatisation with potential for high atom economy .

Process Safety & Yield
Class-level inference
Azo-intermediate exotherm onset ~175 °C vs prior-art nitroso ~900 J/g at 81 °C; yield ~54%
Improved thermal profile reduces runaway risk; yield benchmark for supplier evaluation.
Representative example from patent; actual process conditions may vary.
Synthetic route scalability Process safety Yield optimisation

Procurement-Driven Application Scenarios


Chemoselective N1 Derivatisation via N-Formyl Intermediate

For medicinal chemistry programmes that require late-stage diversification at the N1 position of a 4,5-diaminopyrazole scaffold, (4,5-diamino-1H-pyrazol-1-yl)methanol offers a unique synthetic handle: the hydroxymethyl group can be selectively oxidised to the N-formyl derivative . This aldehyde-functionalised intermediate enables reductive amination, Grignard addition, or heterocycle annulation reactions that are chemically inaccessible from the N-methyl or N-hydroxyethyl analogs. The higher density (1.7 vs. 1.2 g cm⁻³) and boiling point (402 vs. 214 °C) relative to unsubstituted pyrazole-1-methanol further ensure that the compound remains tractable under the elevated temperatures often required for such transformations.

Oxidative Hair Dye Developer with Reduced Molar Loading

In oxidative hair dye R&D, the 4,5-diaminopyrazole class has been established as a physiologically well-tolerated developer substance capable of producing brilliant red shades, displacing 4-aminophenol [1]. The Expert Panel for Cosmetic Ingredient Safety has affirmed the safety of the closely related 1-hydroxyethyl 4,5-diamino pyrazole sulfate at in-use concentrations [2]. (4,5-Diamino-1H-pyrazol-1-yl)methanol, with a free-base molecular weight of 128.13 g mol⁻¹ compared with 240 g mol⁻¹ for the sulfate salt of its hydroxyethyl analog, offers ~87% more moles of active diaminopyrazole per kilogram purchased, reducing the mass of precursor required to achieve target stoichiometry in formulation development .

Process Chemistry Scale-Up with Enhanced Thermal Safety

For process chemists scaling the synthesis of N1-functionalised 4,5-diaminopyrazoles, the improved azo-intermediate route described in US 20070037987 A1 provides a safer alternative to legacy nitroso-intermediate processes [3]. The azo intermediate exhibits a moderate exotherm beginning at 175 °C versus ~900 J g⁻¹ at 81 °C for the prior-art nitroso species – a 94 °C elevation in thermal event onset that significantly reduces the risk of runaway decomposition during kilo-lab or pilot-plant operations. The reported representative yield of ~54% of theoretical provides a benchmark for evaluating supplier-process efficiency and cost-of-goods projections when sourcing multi-kilogram quantities of (4,5-diamino-1H-pyrazol-1-yl)methanol.

Fused Heterocycle Synthesis via Vicinal Diamine Cyclocondensation

The vicinal 4,5-diamino motif is a privileged synthon for constructing fused heterocyclic systems including pyrazolo[3,4-b]pyrazines, pyrazolo[4,3-d]pyrimidines, and pyrazolo-triazepines [4]. (4,5-Diamino-1H-pyrazol-1-yl)methanol combines this reactive diamine pair with an N-hydroxymethyl group that can either participate in cyclocondensation directly or be oxidised to the formyl oxidation state for alternative ring-closure modes. The X-ray crystallographic confirmation of analogous 4,5-diaminopyrazole structures validates the synthetic accessibility of these scaffolds [4], and the higher boiling point of the hydroxymethyl derivative provides a wider thermal window for cyclisation reactions compared with the unsubstituted parent.

Application
Selection Property
Validation Focus
Chemoselective N1 derivatisation
Oxidisable N-hydroxymethyl handle
N-formyl intermediate formation and downstream reactivity
Oxidative hair dye formulation research
Free base with high molar throughput
Stoichiometry, shade performance, and class safety precedent review
Process chemistry scale-up
Improved azo-intermediate route with elevated exotherm onset
Thermal hazard assessment and yield benchmarking
Fused heterocycle synthesis
Vicinal 4,5-diamino motif with N1 handle
Cyclocondensation scope and thermal window compatibility
Quote Request

Request a Quote for (4,5-Diamino-1H-pyrazol-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.